Tetramethylenetetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is synthesized via catalytic hydrogenation of pyrido-tetrazole in the presence of palladium on charcoal and acetic acid, yielding an 85% isolated product as colorless needles with a melting point of 117–118°C . Tetramethylenetetrazole’s structural planarity and electron-rich nitrogen framework align with the general properties of tetrazoles, which include thermal stability and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylenetetrazole can be synthesized through various methods. One common approach involves the reaction of hexamethylenetetramine with nitrous acid. This reaction produces this compound as a product. Another method involves the cyclization of 1,4-diaminobutane with sodium nitrite under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Tetramethylenetetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with strong oxidizing agents, leading to the formation of nitrogen oxides and other byproducts .

Common Reagents and Conditions:

Oxidation: this compound reacts with oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Bioisosterism and Drug Development

Tetramethylenetetrazole is predominantly utilized as a bioisostere for carboxylic acids in drug design. This characteristic enhances the pharmacokinetic properties of drug candidates, leading to improved efficacy and reduced toxicity. Numerous tetrazole derivatives have been synthesized and evaluated for their therapeutic potential against various diseases:

- Anticancer Activity : Several studies have reported the synthesis of tetrazole derivatives showing significant activity against different cancer cell lines. For instance, compounds with 1,2-substituted tetrazoles exhibited potent inhibition against MCF-7 (breast cancer) cells, with some derivatives showing IC50 values in the micromolar range .

- Antimicrobial Properties : this compound derivatives have demonstrated activity against a range of bacteria and fungi. Notably, compounds were synthesized that exhibited strong inhibition against Escherichia coli and Pseudomonas aeruginosa, outperforming standard antibiotics like ciprofloxacin .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound Type | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| 1,2-Substituted | Antitumor | MCF-7 Breast Cancer | <10 |

| Acylhydrazone | Antifungal | Candida albicans | <20 |

| Tetrazole-Aldehyde | Antibacterial | E. coli | <5 |

Agricultural Applications

This compound has also found use in agriculture as a plant growth regulator and in the formulation of herbicides and fungicides. These compounds enhance plant growth by modulating hormonal pathways, thus improving crop yields under various environmental conditions .

Material Science

Synthesis of Functional Materials

The unique coordination properties of this compound allow it to form stable complexes with metal ions, leading to the development of metal-organic frameworks (MOFs) used for gas storage and separation technologies. For example:

- Gas Storage : Tetrazole-based polymers have been synthesized that exhibit high selectivity for carbon dioxide capture, making them promising candidates for addressing climate change challenges .

- Explosives and Propellants : Due to their high energy release upon decomposition, certain tetrazole derivatives are explored as components in explosives and propellant formulations for aerospace applications .

Case Studies

- Anticancer Drug Development : A series of novel 1-[(tetrazol-5-yl)methyl]indole derivatives were synthesized and evaluated for their anticancer activity. One compound displayed remarkable selectivity against breast cancer cell lines with minimal toxicity to non-cancerous cells .

- Agricultural Efficacy : Research demonstrated that this compound derivatives significantly enhanced the growth rate of specific crops under stress conditions, showcasing their potential as eco-friendly agricultural inputs .

- Material Innovation : The development of a new microporous polymer containing this compound units exhibited exceptional CO2 adsorption capabilities, indicating its utility in environmental applications such as carbon capture technologies .

Mechanism of Action

Tetramethylenetetrazole exerts its effects by acting as a central nervous system stimulant. It is believed to block the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at its receptor sites, leading to increased neuronal excitability and the induction of convulsions. This mechanism makes it a valuable tool in the study of seizure activity and the development of anticonvulsant drugs .

Comparison with Similar Compounds

Structural and Functional Differences

Physicochemical Properties

Key Research Findings

- Energetic Performance: 5-Aminotetrazole derivatives generate 320–350 mL/g of gas upon decomposition, outperforming traditional explosives like RDX .

- Thermal Resistance : this compound’s stability contrasts with nitro-functionalized tetrazoles, which decompose explosively above 150°C .

- Pharmacological Versatility : Tetrazole-based drugs demonstrate low toxicity (LD₅₀ > 500 mg/kg in rodents) and high bioavailability due to membrane permeability .

Biological Activity

Tetramethylenetetrazole (TMT) is a compound that has garnered interest in various fields of biological research due to its diverse biological activities. This article explores the biological activity of TMT, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a tetrazole derivative known for its neuropharmacological properties. It has been studied primarily for its role as a convulsant agent in experimental models, particularly in the context of seizure induction and neurotoxicity. The compound's structural characteristics contribute to its interaction with various biological systems.

Pharmacological Effects

1. Neuropharmacological Activity

- TMT is widely recognized for its ability to induce seizures in animal models, making it a valuable tool for studying epilepsy and seizure mechanisms. The compound acts as a non-competitive antagonist at the GABA_A receptor, disrupting inhibitory neurotransmission and leading to hyperexcitability in neuronal circuits .

2. Antioxidant Properties

- Recent studies have indicated that TMT exhibits antioxidant activity. For instance, extracts containing TMT demonstrated significant free radical scavenging capabilities, suggesting potential protective effects against oxidative stress in cellular models .

3. Anticancer Activity

- TMT has shown promise in cancer research, particularly regarding its ability to inhibit tumor cell proliferation. Studies have reported that TMT can selectively induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

TMT's biological activity is attributed to several mechanisms:

- GABA_A Receptor Modulation : By acting as an antagonist at GABA_A receptors, TMT disrupts normal inhibitory signaling, leading to increased neuronal excitability and seizure activity .

- Oxidative Stress Reduction : The antioxidant properties of TMT suggest it may mitigate oxidative damage by neutralizing free radicals and enhancing cellular defense mechanisms .

- Induction of Apoptosis : In cancer cells, TMT may activate apoptotic pathways through the regulation of pro-apoptotic and anti-apoptotic proteins, leading to selective cell death .

Case Studies

Case Study 1: Seizure Induction in Rodent Models

- In a controlled study, rodents were administered TMT to assess seizure thresholds. Results indicated that lower doses resulted in mild seizures, while higher doses led to generalized tonic-clonic seizures. This study highlighted the dose-dependent nature of TMT's convulsant effects and its utility in epilepsy research .

Case Study 2: Antioxidant Activity Assessment

- A comparative study evaluated the antioxidant capacity of TMT against other known antioxidants using DPPH radical scavenging assays. TMT exhibited comparable efficacy, suggesting its potential application in formulations aimed at combating oxidative stress-related diseases .

Data Tables

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for Tetramethylenetetrazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of tetrazole derivatives often involves [1,2,3]-triazole cyclization or Huisgen azide-alkyne cycloaddition. For this compound, optimization includes varying catalysts (e.g., ZnBr₂ or CuI), solvents (DMSO or ethanol), and temperature (80–120°C). Reaction progress should be monitored via TLC or HPLC, with yield improvements achieved through factorial design experiments (e.g., varying molar ratios of reactants). Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and purity, while Infrared Spectroscopy (IR) identifies functional groups (e.g., C-N stretching at ~1,200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% threshold for pharmacological studies). X-ray crystallography resolves crystal packing and stereochemistry .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

- Methodological Answer : Standardize assays using cell lines (e.g., HEK293 or HeLa) with dose-response curves (1 nM–100 µM). Include positive controls (e.g., known enzyme inhibitors) and measure IC₅₀ values via fluorescence or colorimetric readouts. Ensure triplicate replicates and statistical validation (ANOVA with post-hoc tests) to minimize variability. Pre-screen for cytotoxicity using MTT assays .

Advanced Research Questions

Q. How can computational modeling elucidate this compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like GABA receptors. Use crystal structures from the PDB (e.g., 6X3T) for homology modeling. Validate predictions with Molecular Dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess stability. Pair with free-energy calculations (MM/PBSA) to quantify interaction energies. Cross-validate with experimental SPR or ITC binding data .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Conduct meta-analyses of published IC₅₀ values to identify outliers. Replicate conflicting studies under standardized conditions (e.g., pH, buffer composition). Use sensitivity analysis to isolate variables (e.g., assay temperature, cell passage number). Validate findings via orthogonal methods (e.g., SPR vs. fluorescence polarization). Address batch-to-batch compound variability through rigorous QC (NMR, HPLC) .

Q. How can researchers design kinetic studies to probe this compound’s metabolic stability?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C, sampling at 0, 15, 30, and 60 minutes. Quantify parent compound degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using the in vitro t₁/₂ method. Compare to reference compounds (e.g., verapamil) for context. Include CYP enzyme inhibition assays (e.g., CYP3A4) to identify metabolic pathways .

Q. Data Presentation & Reproducibility

Q. What are the best practices for presenting synthetic yield and spectroscopic data in publications?

- Methodological Answer : Report yields as mean ± SD from ≥3 independent syntheses. Tabulate NMR shifts (δ in ppm), IR peaks, and HRMS m/z values with experimental vs. calculated comparisons. Use SI for raw spectra. For crystal structures, deposit CIF files in the Cambridge Structural Database and cite deposition numbers. Adhere to journal guidelines (e.g., ACS, RSC) for table formatting .

Q. How can researchers ensure reproducibility in this compound-based studies?

- Methodological Answer : Publish detailed synthetic protocols (e.g., reagent grades, equipment models). Share compound characterization data openly (e.g., via Zenodo). Use standardized bioassay protocols (e.g., NIH Assay Guidance Manual). Perform power analyses to determine sample sizes and report p-values with effect sizes. Archive raw data in repositories like Figshare .

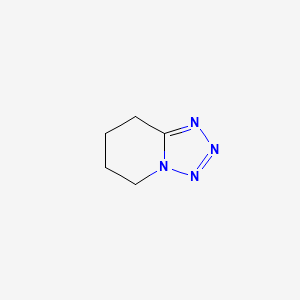

Properties

CAS No. |

7465-48-7 |

|---|---|

Molecular Formula |

C5H8N4 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine |

InChI |

InChI=1S/C5H8N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H2 |

InChI Key |

BPXHBBLWZXBDPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2C(=NN=N2)C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.